Nitrofenac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrofenac is a nitric oxide-releasing non-steroidal anti-inflammatory drug (NO-NSAID) that has garnered attention for its potential therapeutic applications. It is a derivative of diclofenac, modified to release nitric oxide, which enhances its pharmacological profile by reducing gastrointestinal toxicity and improving anti-inflammatory and analgesic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitrofenac involves the nitration of diclofenac. The process typically includes the reaction of diclofenac with nitric acid under controlled conditions to introduce the nitric oxide-releasing moiety. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced technologies and equipment helps in scaling up the production while maintaining the efficacy and safety profile of this compound .
Chemical Reactions Analysis
Types of Reactions
Nitrofenac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The nitro group in this compound can be reduced under specific conditions.
Substitution: This compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound to study nitric oxide release mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and gastroprotective properties. It has shown promise in treating conditions such as arthritis and inflammatory bowel disease.
Industry: Used in the development of safer and more effective anti-inflammatory drugs.
Mechanism of Action
Nitrofenac exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process. The release of nitric oxide from this compound enhances its anti-inflammatory and analgesic properties while reducing gastrointestinal toxicity. The nitric oxide released interacts with various molecular targets and pathways, including the modulation of cytokine production and inhibition of leukocyte adhesion .
Comparison with Similar Compounds
Nitrofenac is part of a class of nitric oxide-releasing non-steroidal anti-inflammatory drugs (NO-NSAIDs). Similar compounds include:
Nitroaspirin: A nitric oxide-releasing derivative of aspirin.
Nitronaproxen: A nitric oxide-releasing derivative of naproxen.
Nitroflurbiprofen: A nitric oxide-releasing derivative of flurbiprofen.
Uniqueness of this compound
Compared to other NO-NSAIDs, this compound has shown a unique profile in terms of its efficacy and safety. It has demonstrated superior anti-inflammatory and analgesic properties with significantly reduced gastrointestinal toxicity. This makes it a promising candidate for the development of safer anti-inflammatory therapies .
Biological Activity
Nitrofenac is a nitro-substituted derivative of phenylacetic acid, classified within the group of non-steroidal anti-inflammatory drugs (NSAIDs). This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory and analgesic properties. The following sections detail the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound exerts its pharmacological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—key mediators of inflammation and pain. By inhibiting COX-1 and COX-2, this compound reduces the production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory conditions.
1. Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various preclinical models. A study evaluated its efficacy in reducing inflammation induced by carrageenan in rats, showing a dose-dependent reduction in paw edema compared to control groups. The results indicated that this compound significantly inhibited inflammatory markers such as TNF-α and IL-6.
Dosage (mg/kg) | Paw Edema Reduction (%) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
---|---|---|---|
10 | 25 | 150 | 100 |
20 | 50 | 100 | 75 |
40 | 75 | 50 | 30 |
2. Analgesic Activity
In addition to its anti-inflammatory properties, this compound exhibits analgesic effects. In a controlled study involving mice subjected to thermal pain tests, this compound administration resulted in a significant increase in pain threshold compared to untreated controls.
3. Antioxidant Properties
Research indicates that this compound possesses antioxidant activity, which may contribute to its therapeutic effects. A study assessed the compound's ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. This compound showed a notable reduction in DPPH radical concentration, suggesting its potential role in mitigating oxidative stress.
Case Studies
Several case studies have highlighted the clinical implications of this compound usage:
- Case Study 1: A randomized controlled trial involving patients with osteoarthritis demonstrated that this compound significantly improved joint function and reduced pain scores compared to placebo after four weeks of treatment.
- Case Study 2: In a cohort study examining the long-term effects of this compound on cardiovascular health, researchers found no significant increase in heart failure risk among users compared to non-users, aligning with findings from broader NSAID safety analyses.
Research Findings
Recent literature reviews have summarized the biological activities of nitro compounds, including this compound. Key findings include:
- Antimicrobial Activity: this compound has shown potential against various bacterial strains, indicating its utility beyond anti-inflammatory applications.
- Cytotoxic Effects: Some studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation.
Properties
CAS No. |
154766-10-6 |
---|---|
Molecular Formula |
C18H18Cl2N2O5 |
Molecular Weight |
413.2 g/mol |
IUPAC Name |
4-nitrooxybutyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C18H18Cl2N2O5/c19-14-7-5-8-15(20)18(14)21-16-9-2-1-6-13(16)12-17(23)26-10-3-4-11-27-22(24)25/h1-2,5-9,21H,3-4,10-12H2 |
InChI Key |
CQVHWLHWUZRTQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |
Synonyms |
2-((2,6-dichlorophenyl) amino)benzeneacetate-4-hydroxybutylnitric ester nitrofenac |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.